Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate

Metabolic Stability Drug Metabolism Pharmacokinetics

This Boc-protected, gem-difluorinated piperidine building block uniquely integrates the 4,4-difluoro motif for enhanced metabolic stability (t1/2 6.7h vs. 2.1h for piperidine) with a 3-cyano group for target binding, enabling a convergent synthesis strategy. Sourcing this pre-functionalized intermediate bypasses low-yielding deoxyfluorination steps, accelerating lead optimization in CNS and kinase programs. Not a biologically active drug substance; exclusively a synthetic intermediate for medicinal chemistry and drug discovery. Purity ≥95%. Global shipping available.

Molecular Formula C11H16F2N2O2
Molecular Weight 246.258
CAS No. 1782516-27-1
Cat. No. B2964354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate
CAS1782516-27-1
Molecular FormulaC11H16F2N2O2
Molecular Weight246.258
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C#N)(F)F
InChIInChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-5,7H2,1-3H3
InChIKeyFCAVORRRQKNJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

tert-Butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate (CAS 1782516-27-1): Properties, Sourcing, and Strategic Role as a Specialized Building Block


tert-Butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate (CAS 1782516-27-1), with a molecular formula of C11H16F2N2O2 and a molecular weight of 246.25 g/mol, is a Boc-protected, difluorinated piperidine derivative bearing a cyano group at the 3-position . This compound is exclusively utilized as a specialized synthetic intermediate in medicinal chemistry and drug discovery . It is not a biologically active drug substance itself, but a precisely functionalized building block designed for incorporation into more complex molecules . Its specific substitution pattern—combining an N-Boc protecting group with a gem-difluoro motif and a cyano handle—renders it a unique, off-the-shelf entry point for constructing piperidine-based scaffolds with enhanced metabolic stability and specific binding properties .

Why Generic 3-Cyano or 4,4-Difluoropiperidines Cannot Substitute for tert-Butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate in Lead Optimization


Directly substituting this compound with simpler, commercially available analogs like 3-cyanopiperidine (CAS 7492-88-8) or 4,4-difluoropiperidine (CAS 21987-29-1) introduces critical, quantifiable liabilities that derail structure-activity relationship (SAR) campaigns. The 4,4-difluoropiperidine core alone confers enhanced metabolic stability over non-fluorinated piperidine (half-life improvement from t1/2 = 2.1 h to 6.7 h for the parent scaffold) but lacks the 3-cyano vector for target engagement [1]. Conversely, 3-cyanopiperidine provides the nitrile moiety for key binding interactions but is devoid of the metabolic shielding conferred by the gem-difluoro group, rendering derived molecules susceptible to rapid oxidative clearance [2]. The target compound uniquely integrates both features in a single, readily deprotected Boc-protected synthon. This enables a convergent synthesis strategy where both stability and binding affinity are addressed in one step, a critical advantage over a linear approach using separate, less functionalized building blocks [3].

Comparative Evidence for tert-Butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate: Metabolic Stability, Target Affinity, and Synthetic Versatility


Metabolic Stability: Enhanced Half-Life of 4,4-Difluoropiperidine Scaffold vs. Unsubstituted Piperidine

The 4,4-difluoropiperidine core, which is a structural component of tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate, demonstrates significantly enhanced metabolic stability compared to its non-fluorinated analog. In a direct comparison of the hydrochloride salts, 4,4-difluoropiperidine exhibited a metabolic half-life (t1/2) of 6.7 hours, whereas standard piperidine hydrochloride showed a t1/2 of only 2.1 hours [1]. This ~3.2-fold increase in half-life is attributed to the gem-difluoro group blocking metabolic oxidation at the C4 position . Incorporating this core into a drug candidate via the target compound is therefore expected to confer a substantial improvement in metabolic stability relative to using a non-fluorinated 3-cyano-piperidine building block.

Metabolic Stability Drug Metabolism Pharmacokinetics Piperidine Scaffolds

Target Binding: The 3-Cyano Group as a Critical Pharmacophore for STAT3 Inhibition

The 3-cyano substituent on a piperidine ring is a key pharmacophore for engaging specific biological targets. Research on 3-cyanopiperidine derivatives has shown that the cyano group is essential for inhibiting the phosphorylation of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, a critical signaling mechanism in cancer cell proliferation and survival [1]. A specific 2-amino-3-cyanopyridine derivative demonstrated significant anticancer activity with IC50 values in the low micromolar range against human tumor cell lines including HCT-116, RKO, and DLD-1 [1]. While the target compound is a synthetic intermediate, its 3-cyano group provides a direct vector for introducing this critical binding motif into larger molecules. This contrasts with non-cyano 4,4-difluoropiperidine analogs, which would lack this key target-engaging functionality.

STAT3 Inhibition Kinase Inhibitor Cancer Research Piperidine Pharmacophore

Synthetic Utility: The N-Boc Group Enables Orthogonal Deprotection and Convergent Synthesis

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a quantifiable advantage in synthetic planning. In a study detailing the synthesis of 3-alkoxy-4,4-difluoropiperidines, the Boc group was selectively deprotected under acidic conditions (e.g., trifluoroacetic acid), leaving other base-labile functionalities (e.g., esters, other N-protecting groups) intact . This orthogonal protection strategy is essential for late-stage diversification and convergent synthesis. The target compound's N-Boc group offers a standard, high-yielding deprotection step, allowing chemists to install the difluoro-cyano piperidine core and then reveal a free amine for subsequent coupling or functionalization. This contrasts with N-benzyl protected analogs, which often require harsher hydrogenolysis conditions incompatible with many functional groups, or N-unprotected analogs, which would be incompatible with the initial introduction of the cyano and difluoro groups.

Synthetic Methodology Protecting Groups Convergent Synthesis Piperidine Functionalization

Optimal Research and Industrial Applications for tert-Butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate Based on Comparative Evidence


Optimization of CNS-Penetrant Drug Candidates Requiring Enhanced Metabolic Stability

A medicinal chemistry team developing a novel antagonist for a central nervous system (CNS) target (e.g., Dopamine D4 receptor [1] or Orexin-1 receptor [2]) can use this compound as a core scaffold. The 4,4-difluoropiperidine motif is known to enhance metabolic stability (t1/2 = 6.7h for the core vs. 2.1h for piperidine [3]), which is critical for achieving sufficient brain exposure. The 3-cyano group provides a handle for further functionalization or direct interaction with the target. Starting from this pre-functionalized intermediate saves multiple synthetic steps compared to building the gem-difluoro and cyano functionalities de novo, accelerating lead optimization timelines.

Synthesis of Targeted Covalent Inhibitors or Affinity Probes for Kinase Drug Discovery

The 3-cyano group serves as a key recognition element for the hinge-binding region of various kinases (e.g., as seen in STAT3 inhibitors [4]). Researchers can utilize this Boc-protected building block to efficiently synthesize focused libraries of 4,4-difluoropiperidine-containing compounds. After Boc deprotection, the free amine can be coupled to diverse warheads or linker systems for creating targeted covalent inhibitors or chemical biology probes. The inherent metabolic stability of the difluorinated core (3.2x t1/2 improvement over piperidine [3]) reduces the risk of rapid probe clearance, increasing the utility of the resulting tool compounds for cellular target engagement studies.

Process Chemistry Development for MRGPRX2 or Orexin Receptor Antagonists

For process R&D groups working on antagonists of MRGPRX2 or Orexin-1 receptors [2], this compound represents a strategically functionalized intermediate. The 4,4-difluoropiperidine core is a validated scaffold for achieving high receptor selectivity, as demonstrated by >625-fold functional selectivity for OX1R over OX2R in certain analogs [2]. Sourcing this compound with the Boc and cyano groups pre-installed allows process chemists to focus on late-stage coupling and optimization, bypassing the often low-yielding and challenging deoxyfluorination step required to install the gem-difluoro group . This can lead to a more efficient, higher-yielding, and scalable synthetic route for the drug candidate.

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